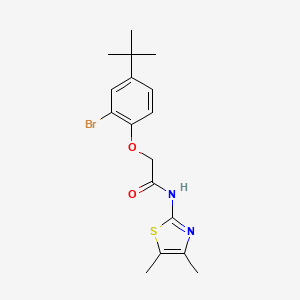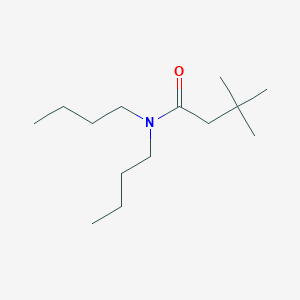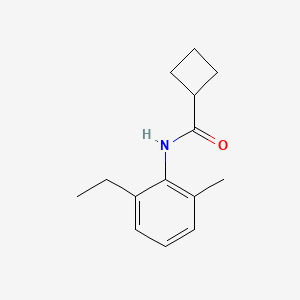![molecular formula C20H19NO3S2 B4713033 5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4713033.png)
5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act as a mitochondrial toxin, causing damage to the cells' energy-producing organelles. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In neurology, this compound has been shown to cause degeneration of dopaminergic neurons, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. In immunology, this compound has been shown to modulate the immune response by affecting the production of cytokines and chemokines. In cancer research, this compound has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, making it a useful tool for studying the disease. Additionally, this compound has been shown to have a variety of effects in different research areas, making it a versatile compound. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of new compounds based on the structure of this compound that may have improved efficacy or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, there is potential for the use of this compound in the development of new therapies for Parkinson's disease and cancer.
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to induce Parkinson's disease-like symptoms in animal models and its versatility in different research areas make it a useful tool for studying a variety of diseases and processes. However, its potential toxicity and the need for further research into its mechanism of action and effects on different cell types highlight the importance of continued study and development of this compound and related compounds.
Scientific Research Applications
5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in a variety of scientific research areas, including neurology, immunology, and cancer research. In neurology, this compound has been shown to induce Parkinson's disease-like symptoms in animal models, making it a useful tool for studying the disease. In immunology, this compound has been studied for its potential to modulate the immune response, while in cancer research, this compound has been shown to have anti-tumor effects.
properties
IUPAC Name |
(5E)-5-[[2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-14-7-2-4-9-16(14)23-11-6-12-24-17-10-5-3-8-15(17)13-18-19(22)21-20(25)26-18/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,22,25)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTSRQNUCNYNDK-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4712952.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4712957.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-4-pyridinylacetamide](/img/structure/B4712968.png)



![methyl 2-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4712984.png)
![4-(4-methylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4712987.png)
![3-(1-benzofuran-2-yl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4713000.png)
![4-fluoro-N-{[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4713005.png)
![4-fluoro-N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4713008.png)

![methyl 4-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4713020.png)
![2-bromo-N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4713022.png)